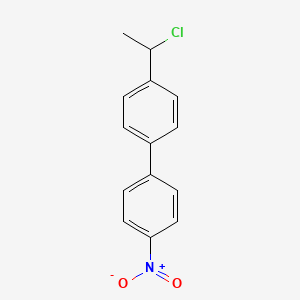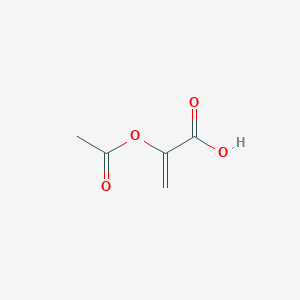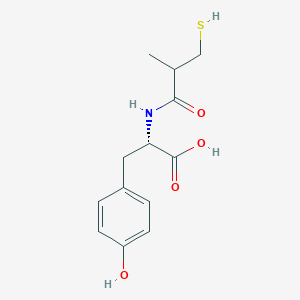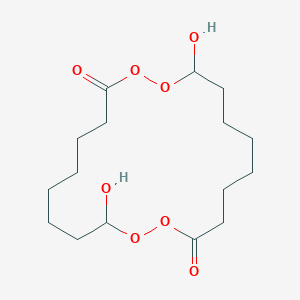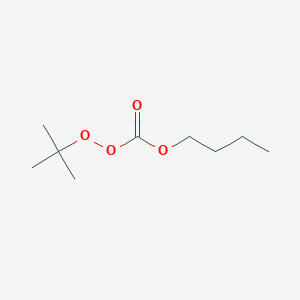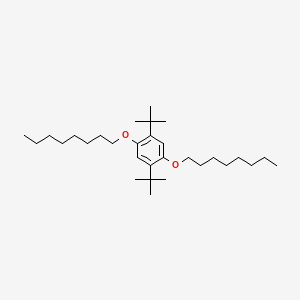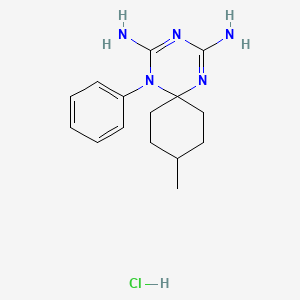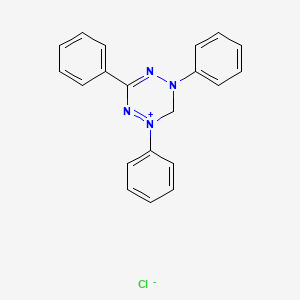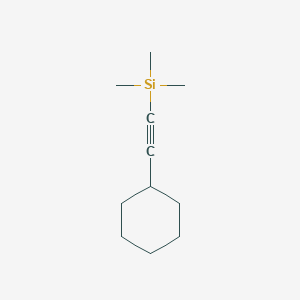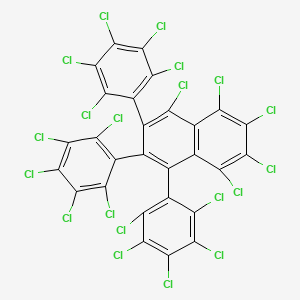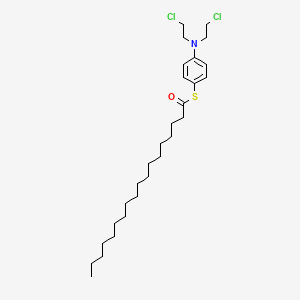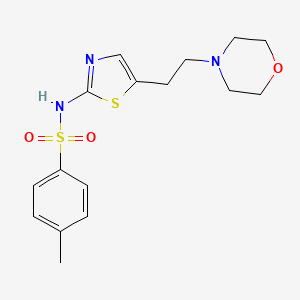
Hexanedioic acid;hexane-1,6-diol;propane-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanedioic acid, polymer with 1,6-hexanediol and 1,2,3-propanetriol, is a polymeric compound formed by the polycondensation of hexanedioic acid (adipic acid), 1,6-hexanediol, and 1,2,3-propanetriol (glycerol). This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 1,6-hexanediol and 1,2,3-propanetriol, typically involves a polycondensation reaction. The reaction is carried out by heating hexanedioic acid, 1,6-hexanediol, and 1,2,3-propanetriol in the presence of a catalyst, such as titanium tetrabutoxide, under an inert atmosphere to prevent oxidation. The reaction is usually conducted at temperatures ranging from 180°C to 250°C, and water is removed continuously to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors equipped with efficient heating and stirring mechanisms. The reactants are fed into the reactor in precise stoichiometric ratios, and the reaction conditions are carefully controlled to ensure high yield and purity of the polymer. The polymer is then purified by precipitation or solvent extraction methods to remove any unreacted monomers or by-products.
化学反応の分析
Types of Reactions
Hexanedioic acid, polymer with 1,6-hexanediol and 1,2,3-propanetriol, can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Hydrolysis: Under acidic or basic conditions, the polymer can be hydrolyzed to yield its monomeric components.
Esterification: The hydroxyl groups in the polymer can react with carboxylic acids or acid anhydrides to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Esterification: Esterification reactions typically involve carboxylic acids or acid anhydrides in the presence of a catalyst such as sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids and other oxidation products.
Hydrolysis: Hexanedioic acid, 1,6-hexanediol, and 1,2,3-propanetriol.
Esterification: Various esters depending on the carboxylic acid or acid anhydride used.
科学的研究の応用
Hexanedioic acid, polymer with 1,6-hexanediol and 1,2,3-propanetriol, has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.
Biology: Employed in the development of biodegradable materials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and elastomers.
作用機序
The mechanism of action of hexanedioic acid, polymer with 1,6-hexanediol and 1,2,3-propanetriol, depends on its application. In drug delivery systems, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner. The release mechanism is often governed by the degradation of the polymer matrix, which can be triggered by hydrolysis or enzymatic action. The molecular targets and pathways involved vary depending on the specific application and the nature of the active ingredient.
類似化合物との比較
Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: Similar in structure but uses different diols.
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol: Contains a branched diol, leading to different physical properties.
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: Another variant with different diols.
Uniqueness
Hexanedioic acid, polymer with 1,6-hexanediol and 1,2,3-propanetriol, is unique due to the presence of 1,2,3-propanetriol, which introduces additional hydroxyl groups into the polymer chain. This results in enhanced cross-linking capabilities and improved mechanical properties, making it suitable for applications requiring high strength and durability.
特性
CAS番号 |
67953-53-1 |
|---|---|
分子式 |
C15H32O9 |
分子量 |
356.41 g/mol |
IUPAC名 |
hexanedioic acid;hexane-1,6-diol;propane-1,2,3-triol |
InChI |
InChI=1S/C6H10O4.C6H14O2.C3H8O3/c7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;4-1-3(6)2-5/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;3-6H,1-2H2 |
InChIキー |
QXHHLBWGUKRPSS-UHFFFAOYSA-N |
正規SMILES |
C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(C(CO)O)O |
関連するCAS |
67953-53-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


